molecular formula C11H17NO4S B2707121 N-Isopropyl-3,4-dimethoxy-benzenesulfonamide CAS No. 357296-23-2

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide

Cat. No.: B2707121
CAS No.: 357296-23-2
M. Wt: 259.32
InChI Key: WCXJSSJTMZIDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of Kynurenine 3-Hydroxylase

N-Isopropyl-3,4-dimethoxy-benzenesulfonamide derivatives have been explored as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high-affinity inhibition of this enzyme, which is significant in studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Endothelin-A Selective Antagonists

The ortho substitution of N-(3,4-dimethyl-5-isoxazolyl) benzenesulfonamide led to the identification of biphenylsulfonamides as novel endothelin-A (ETA) selective antagonists. These compounds, including variants with substitutions on the pendant phenyl ring, have shown improved binding and functional activity, with some demonstrating good oral activity in inhibiting the pressor effect caused by endothelin-1 in rats (Murugesan et al., 1998).

Novel Benzenesulfonamide Derivatives

Recent research has focused on synthesizing new benzenesulfonamide derivatives and exploring their chemical reactivity. Some chlorinated compounds exhibited excellent in vitro antitumor activity against certain cell lines, and studies on compounds like 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide have evaluated their potential interaction against specific enzyme complexes (Fahim & Shalaby, 2019).

Antimycobacterial Activity

N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and tested for their activity against Mycobacterium tuberculosis. The structure-activity relationship analysis revealed that certain moieties contributed to potent antimycobacterial compounds (Ghorab et al., 2017).

JM6 and Huntington's/Alzheimer's Diseases

Research on JM6, a compound structurally related to benzenesulfonamides, investigated its potential as a prodrug for treating neurodegenerative diseases like Huntington's and Alzheimer's. However, it was found that JM6 is not a prodrug for the intended inhibitor and does not significantly contribute to the targeted enzyme inhibition (Beconi et al., 2012).

Photolability and Decomposition Studies

Studies on the photolability of benzenesulfonamide derivatives, such as sulfamethoxazole, have been conducted to understand their decomposition under various conditions. The identification of photoproducts and their pathways helps in understanding the stability and environmental impact of these compounds (Zhou & Moore, 1994).

Properties

IUPAC Name

3,4-dimethoxy-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-8(2)12-17(13,14)9-5-6-10(15-3)11(7-9)16-4/h5-8,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXJSSJTMZIDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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